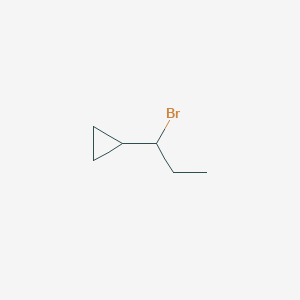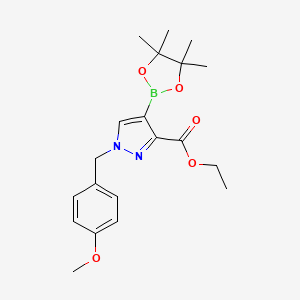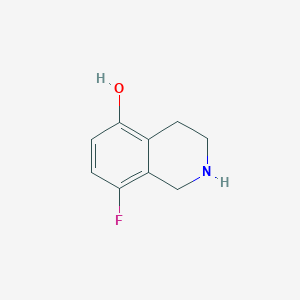
(1-Bromopropyl)cyclopropane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-Bromopropil)ciclopropano es un compuesto organobromado con la fórmula química C6H11Br. Es un miembro de la familia de los haloalcanos, caracterizado por la presencia de un átomo de bromo unido a un anillo de ciclopropano. Este compuesto es de interés debido a sus características estructurales únicas y su reactividad, lo que lo convierte en un tema valioso en la investigación de química orgánica.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: (1-Bromopropil)ciclopropano se puede sintetizar a través de varios métodos. Un enfoque común implica la reacción del ciclopropilcarbinol con tribromuro de fósforo (PBr3) en condiciones controladas. Otro método incluye la bromación del ciclopropilpropano usando N-bromosuccinimida (NBS) en presencia de luz o un iniciador radical .
Métodos de Producción Industrial: La producción industrial de (1-Bromopropil)ciclopropano generalmente implica reacciones de bromación a gran escala. El proceso se optimiza para un alto rendimiento y pureza, a menudo utilizando reactores de flujo continuo para garantizar condiciones de reacción consistentes y una utilización eficiente del bromo .
Análisis De Reacciones Químicas
Tipos de Reacciones: (1-Bromopropil)ciclopropano experimenta varias reacciones químicas, incluyendo:
Reacciones de Sustitución: Puede participar en reacciones de sustitución nucleofílica, donde el átomo de bromo es reemplazado por otros nucleófilos como los iones hidróxido o las aminas.
Reacciones de Eliminación: En condiciones básicas, puede sufrir eliminación para formar alquenos.
Isomerización: Calentar (1-Bromopropil)ciclopropano puede conducir a isomerización, produciendo compuestos como 1-bromopropeno y 3-bromopropeno.
Reactivos y Condiciones Comunes:
Sustitución Nucleofílica: Reactivos como hidróxido de sodio (NaOH) o terc-butóxido de potasio (KOtBu) en disolventes apróticos polares.
Eliminación: Bases fuertes como etóxido de sodio (NaOEt) o hidróxido de potasio (KOH) en etanol.
Isomerización: Temperaturas elevadas, típicamente por encima de 100 °C.
Productos Principales:
Sustitución: Formación de alcoholes, aminas u otros derivados de ciclopropano sustituidos.
Eliminación: Formación de alquenos como propeno.
Isomerización: Formación de 1-bromopropeno y 3-bromopropeno.
Aplicaciones Científicas De Investigación
(1-Bromopropil)ciclopropano tiene diversas aplicaciones en la investigación científica:
Química: Sirve como bloque de construcción en la síntesis orgánica, permitiendo la construcción de moléculas más complejas.
Biología: Sus derivados se estudian para determinar su posible actividad biológica y como intermediarios en la síntesis de compuestos bioactivos.
Medicina: La investigación explora su uso en el desarrollo de productos farmacéuticos, particularmente en la síntesis de medicamentos que contienen ciclopropano.
Mecanismo De Acción
El mecanismo de acción de (1-Bromopropil)ciclopropano implica su reactividad como un haloalcano. El átomo de bromo puede ser desplazado por nucleófilos, lo que lleva a la formación de varios productos. El anillo de ciclopropano imparte tensión, haciendo que el compuesto sea más reactivo y facilitando su participación en varias reacciones químicas .
Compuestos Similares:
Bromociclopropano (C3H5Br): Similar en estructura, pero carece del grupo propil.
Clorociclopropano (C3H5Cl): Contiene cloro en lugar de bromo.
Fluorociclopropano (C3H5F): Contiene flúor en lugar de bromo.
Yodociclopropano (C3H5I): Contiene yodo en lugar de bromo.
Unicidad: La combinación de estas características estructurales lo convierte en un compuesto versátil en la química sintética .
Comparación Con Compuestos Similares
Bromocyclopropane (C3H5Br): Similar in structure but lacks the propyl group.
Chlorocyclopropane (C3H5Cl): Contains chlorine instead of bromine.
Fluorocyclopropane (C3H5F): Contains fluorine instead of bromine.
Iodocyclopropane (C3H5I): Contains iodine instead of bromine.
Uniqueness: The combination of these structural features makes it a versatile compound in synthetic chemistry .
Propiedades
Número CAS |
88106-28-9 |
|---|---|
Fórmula molecular |
C6H11Br |
Peso molecular |
163.06 g/mol |
Nombre IUPAC |
1-bromopropylcyclopropane |
InChI |
InChI=1S/C6H11Br/c1-2-6(7)5-3-4-5/h5-6H,2-4H2,1H3 |
Clave InChI |
HIZZGEIGDSVFBJ-UHFFFAOYSA-N |
SMILES canónico |
CCC(C1CC1)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-beta-d-Ribofuranosylpyrazolo[4,3-d]pyrimidin-5,7-4H,6H-dione](/img/structure/B12290244.png)


![2,2-Dimethylpropanoyloxymethyl 6-amino-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate;hydrochloride](/img/structure/B12290276.png)
![Methyl 4-hydroxy-5-[(2-hydroxyacetyl)amino]-2-(4-nitrophenoxy)-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylate](/img/structure/B12290281.png)
![[8-[2-(4-Hydroxy-6-oxooxan-2-yl)ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] 2,2-dimethylbut-3-enoate](/img/structure/B12290286.png)
![10,13-Dimethyl-17-[1-tri(propan-2-yl)silyloxypropan-2-yl]-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B12290292.png)

![N-[1-(2,2-dimethyl-1,3-dioxolan-4-yl)-2-[4-[4-(trifluoromethoxy)phenoxy]phenyl]sulfonylethyl]-N-hydroxyformamide](/img/structure/B12290309.png)

![3-Chloro-5H-pyrrolo[2,3-b]pyrazin-6(7H)-one](/img/structure/B12290328.png)
![Bis(3,5-dimethylphenyl)-[4-(3-diphenylphosphanyl-1,7,7-trimethyl-2-bicyclo[2.2.1]hept-2-enyl)-2,5-dimethylthiophen-3-yl]phosphane](/img/structure/B12290330.png)
![7-[(2R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-4a,7a-dihydro-1H-pyrrolo[2,3-d]pyrimidine-2,4-dione](/img/structure/B12290332.png)
![3-[2-[2-[2-[2-[2-[2-[(1E,3E,5Z)-5-[1-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-3,3-dimethylindol-2-ylidene]penta-1,3-dienyl]-3,3-dimethylindol-1-ium-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid;chloride](/img/structure/B12290341.png)
